[4-(2-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl](phenyl)methanone
Overview
Description
[4-(2-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl](phenyl)methanone is a useful research compound. Its molecular formula is C24H20N2O2S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.12454906 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Investigation
The compound's synthesis and structural properties have been extensively studied. For instance, Akkurt et al. (2003) elucidated the crystal structure of a closely related compound, highlighting its crystallization in the monoclinic system and the slight nonplanarity of the pyrimidine ring. This structural insight is vital for understanding the compound's reactivity and potential applications in medicinal chemistry (Akkurt et al., 2003).
Antimicrobial and Antitumor Activities
Chaudhari (2012) explored the synthesis of derivatives and their antimicrobial activities, indicating some compounds exhibited interesting antimicrobial properties. This research opens pathways for developing new antimicrobial agents using this chemical backbone (Chaudhari, 2012).
FathimaShahana and Yardily (2020) conducted a comprehensive study on another analogous compound, examining its antiviral activity through molecular docking. Their findings suggest potential antiviral applications, particularly by analyzing the pharmacokinetic behavior and hydrogen bonding interaction (FathimaShahana & Yardily, 2020).
Magalhães et al. (2013) investigated a compound from the phenstatin family, similar in structure, for its cytotoxicity against tumor cell lines and mechanisms of inducing apoptosis in cancer cells. Their work demonstrates the compound's potential as an anticancer therapeutic agent (Magalhães et al., 2013).
Corrosion Inhibition
Yadav et al. (2015) studied the corrosion inhibition effects of spiropyrimidinethiones on mild steel, including compounds with structural similarities. Their research highlights the application of these compounds in protecting metals from corrosion, a significant aspect in industrial chemistry (Yadav et al., 2015).
Cytoprotective Activities
Kong Lian (2014) synthesized phenyl(thiophen-2-yl)methanone derivatives, evaluating their cytoprotective activities against oxidative stress-induced injury. This study suggests the potential therapeutic applications of these compounds in protecting against cellular damage (Kong Lian, 2014).
The research on 4-(2-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinylmethanone and its derivatives spans various scientific fields, from structural chemistry to biological activities, highlighting its versatility and potential in scientific research. The findings contribute to the broader understanding and application of these compounds in developing new therapeutic agents and materials with specialized properties.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]-phenylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-19-15-9-8-14-18(19)22-20(23(27)17-12-6-3-7-13-17)21(25-24(29)26-22)16-10-4-2-5-11-16/h2-15,22H,1H3,(H2,25,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWRRQHRXDRQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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